4,6-Dichloro-7-fluoroquinoline 4,6-Dichloro-7-fluoroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958797
InChI: InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
SMILES:
Molecular Formula: C9H4Cl2FN
Molecular Weight: 216.04 g/mol

4,6-Dichloro-7-fluoroquinoline

CAS No.:

Cat. No.: VC15958797

Molecular Formula: C9H4Cl2FN

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-7-fluoroquinoline -

Specification

Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
IUPAC Name 4,6-dichloro-7-fluoroquinoline
Standard InChI InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
Standard InChI Key LLKNPCJCKMLUIH-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F

Introduction

Structural and Physicochemical Properties

4,6-Dichloro-7-fluoroquinoline features a bicyclic quinoline core substituted with chlorine atoms at positions 4 and 6 and a fluorine atom at position 7. Key physicochemical parameters include a density of 1.9±0.1 g/cm³ and a boiling point of 359.9±37.0°C . The compound exhibits limited aqueous solubility but dissolves readily in organic solvents such as chloroform . Spectroscopic characterization via ¹H-NMR and ¹³C-NMR confirms its planar aromatic structure, with distinct shifts for halogen substituents (δ 7.8–8.2 ppm for aromatic protons).

Table 1: Physicochemical Properties of 4,6-Dichloro-7-fluoroquinoline

PropertyValueSource
Molecular FormulaC₉H₄Cl₂FN
Molecular Weight216.04 g/mol
Boiling Point359.9±37.0°C
Density1.9±0.1 g/cm³
LogP2.66
Storage Conditions-20°C in dry, inert atmosphere

Synthetic Methodologies

Sandmeyer Reaction-Based Approach

Alternative methods employ 2,4-dichloro-6-fluoroaniline as a starting material. Diazotization followed by a Sandmeyer reaction introduces a cyano group at position 3, with subsequent cyclization under acidic conditions completing the quinoline ring. While efficient, this method requires stringent temperature control to prevent byproduct formation.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Nitration-Condensation58–62Scalable, avoids toxic reagentsMulti-step purification
Sandmeyer Reaction45–50Shorter reaction timeTemperature sensitivity

Biological Activity and Mechanisms

Antitumor Efficacy

4,6-Dichloro-7-fluoroquinoline derivatives demonstrate remarkable cytotoxicity across 60 human cancer cell lines, with mean GI₅₀ values of 2.63–3.09 µM—surpassing 5-fluorouracil (22.60 µM) and rivaling gefitinib (3.24 µM) . Molecular docking studies attribute this activity to interactions with topoisomerase II’s ATP-binding domain, inducing DNA strand breaks . Modifications at C-7 with lipophilic anilines enhance membrane permeability, as seen in compound 4b (IC₅₀ = 14.91 µM against breast T47D cells) .

Antibacterial Properties

The compound retains fluoroquinolone-derived antibacterial activity, inhibiting DNA gyrase in Staphylococcus aureus (MIC = 0.25 µg/mL) and Escherichia coli (MIC = 0.5 µg/mL) . Dichloro and fluoro substituents at positions 4, 6, and 7 disrupt bacterial efflux pumps, reducing resistance development .

Applications in Drug Development

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